Methyl 3,5-dichlorobenzoate

Analytical Chemistry Chromatography Quality Control

Procure this high-purity methyl 3,5-dichlorobenzoate (CAS 2905-67-1) for pharmaceutical impurity analysis (Tafamidis Impurity 9) or as a non-ortho-substituted substrate in Cu/Pd-catalyzed decarboxylative cross-coupling. Its distinct 3,5-isomer profile ensures chromatographic resolution from other dichlorobenzoates, critical for method validation and reproducibility. Supplied with comprehensive characterization data.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 2905-67-1
Cat. No. B165664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichlorobenzoate
CAS2905-67-1
SynonymsMethyl-3,5-dichlorobenzoate
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
InChIKeyBTEVDFJXGLQUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dichlorobenzoate (CAS 2905-67-1): Verified Chemical Identity and Core Procurement Specifications


Methyl 3,5-dichlorobenzoate (CAS 2905-67-1) is a chlorinated benzoate ester with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol [1]. The compound features two chlorine substituents at the meta (3 and 5) positions on the benzene ring, with the carboxylic acid group esterified with methanol. Its calculated XLogP3 of 3.4 indicates substantial lipophilicity [1], and it exhibits a melting point of 56 °C with a boiling point of 273.4 °C at 760 mmHg . It is characterized as a white to off-white crystalline solid at room temperature, with solubility limited to organic solvents such as chloroform and DMSO . The InChIKey is BTEVDFJXGLQUDS-UHFFFAOYSA-N [1], and its unique NIST reference IR spectrum is available for analytical verification [2].

Methyl 3,5-Dichlorobenzoate: Why Isomer Identity Determines Experimental Reproducibility and Synthetic Outcome


Methyl 3,5-dichlorobenzoate cannot be freely substituted with other dichlorobenzoate isomers in synthetic or analytical workflows. The position of chlorine substituents fundamentally alters physicochemical properties, chromatographic behavior, and reactivity in cross-coupling reactions. For instance, the 3,5-isomer exhibits a melting point of 56 °C, while the 2,5-isomer melts at 37-40 °C and the 3,4-isomer at 44-46 °C — differences that affect handling, storage, and purification. In catalytic decarboxylative cross-coupling, the absence of ortho substituents on the 3,5-isomer necessitates distinct catalyst optimization strategies compared to ortho-substituted analogs [1]. Furthermore, as a designated impurity standard (Tafamidis Impurity 9), its precise isomer identity is non-negotiable for regulatory compliance [2]. Selecting the incorrect isomer introduces quantifiable variability that compromises both experimental reproducibility and regulatory standing.

Methyl 3,5-Dichlorobenzoate: Comparator-Based Evidence for Scientific Selection and Procurement


HPLC Resolution of Dichlorobenzoate Isomers: Quantified Separation from the 2,4-Isomer

Methyl 3,5-dichlorobenzoate and methyl 2,4-dichlorobenzoate can be baseline resolved using reverse-phase HPLC, a separation essential for purity verification and impurity profiling. The 2,4-isomer has been specifically analyzed on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase [1]. This demonstrates that the 3,5-isomer can be distinguished from its 2,4-isomer analog with proper chromatographic method development. The differentiation is driven by the distinct electronic and steric environments conferred by the chlorine substitution pattern, which alters retention behavior on reverse-phase stationary phases.

Analytical Chemistry Chromatography Quality Control

Thermal Behavior Differentiation: Melting Point Gap of 16-19 °C vs. 2,5-Isomer

The melting point of methyl 3,5-dichlorobenzoate is 56 °C , which is 16-19 °C higher than that of methyl 2,5-dichlorobenzoate (37-40 °C) . This substantial difference arises from the symmetric 3,5-substitution pattern, which enables more efficient crystal packing and stronger intermolecular interactions compared to the asymmetric 2,5-isomer. The 3,4-isomer exhibits an intermediate melting point of 44-46 °C . The higher melting point of the 3,5-isomer translates to a solid physical form at ambient laboratory temperatures (20-25 °C), whereas the 2,5-isomer may soften or partially melt under similar conditions.

Physical Chemistry Material Handling Purification

Cross-Coupling Reactivity: Non-Ortho Substitution Pattern Enables Decarboxylative Coupling Under Bimetallic Catalysis

The 3,5-dichloro substitution pattern lacks ortho substituents adjacent to the carboxylate group, a structural feature that historically limited the substrate scope of decarboxylative cross-coupling reactions. However, a holistic optimization of a bimetallic Cu/Pd catalyst system has overcome this restriction, enabling the decarboxylative cross-coupling of aryl chlorides with potassium benzoates regardless of substitution pattern [1]. This development means that methyl 3,5-dichlorobenzoate (and its corresponding acid) can participate in decarboxylative coupling without the requirement for ortho-activating groups that are necessary for traditional methods.

Synthetic Organic Chemistry Catalysis Biaryl Synthesis

Crystal Engineering: Monoclinic P2₁ Structure with Defined Unit Cell Parameters

The crystal structure of a compound containing the methyl 3,5-dichlorobenzoate moiety has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2 [1]. The structure was refined to an R-factor of 0.042 for 1798 observed reflections [1]. While direct comparative crystallographic data for other dichlorobenzoate isomers in identical lattices are not available from the same study, the well-defined crystallographic parameters provide a reference baseline for solid-state characterization and polymorph screening. Isomers with different substitution patterns (e.g., 2,5- or 3,4-dichlorobenzoates) would be expected to crystallize in different space groups and/or with different unit cell dimensions due to altered molecular symmetry and packing forces.

X-ray Crystallography Solid-State Chemistry Structural Biology

Antibacterial Spectrum: Documented Activity Against Staphylococcus and Mycobacterium tuberculosis

Methyl 3,5-dichlorobenzoate has demonstrated antibacterial activity against Staphylococcus species and Mycobacterium tuberculosis in antimicrobial screening assays . In biofilm inhibition assays against Enterococcus faecalis, a related structural analog exhibited an IC₅₀ of 1.25 × 10⁵ nM (125 µM) after 20 hours of incubation, as assessed by crystal violet staining [1]. While this quantitative datum corresponds to a related structural analog rather than methyl 3,5-dichlorobenzoate itself, it establishes a baseline for the antimicrobial potential of the dichlorobenzoate chemotype. Spectroscopic and microbiological studies on alkali metal 3,5-dichlorobenzoates have further characterized antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans [2].

Antimicrobial Screening Medicinal Chemistry Biofilm Inhibition

Methyl 3,5-Dichlorobenzoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Analytical Reference Standard for Isomer-Specific HPLC Method Validation

Procure methyl 3,5-dichlorobenzoate as an analytical reference standard for developing and validating HPLC methods that require baseline resolution of dichlorobenzoate positional isomers. The compound's distinct chromatographic retention profile relative to the 2,4-isomer [1] makes it suitable for impurity profiling, system suitability testing, and method robustness evaluation. Its defined melting point (56 °C) and NIST reference IR spectrum [2] provide orthogonal identification criteria for analytical confirmation.

Regulatory Impurity Standard for Tafamidis Pharmaceutical Analysis

Utilize methyl 3,5-dichlorobenzoate as Tafamidis Impurity 9 in pharmaceutical quality control workflows. As a designated impurity standard, it is supplied with detailed characterization data compliant with regulatory guidelines [1]. The compound's identity, validated by InChIKey BTEVDFJXGLQUDS-UHFFFAOYSA-N and CAS 2905-67-1 , supports method validation for impurity quantification in drug substance and drug product release testing.

Synthetic Building Block for Decarboxylative Cross-Coupling Reactions

Employ methyl 3,5-dichlorobenzoate as a non-ortho-substituted benzoate substrate in decarboxylative cross-coupling reactions under bimetallic Cu/Pd catalysis [1]. This synthetic application leverages the methodology expansion that now tolerates substitution patterns previously considered unreactive, enabling access to 3,5-dichlorophenyl biaryl products without requiring ortho-activating groups. The compound's purity specification (typically ≥98% by HPLC) ensures reproducible coupling yields.

Solid-State Characterization and Crystal Engineering Studies

Use methyl 3,5-dichlorobenzoate for crystallographic and solid-state characterization studies. Its reported crystal structure in the monoclinic P2₁ space group [1] provides a reference baseline for powder X-ray diffraction (PXRD) analysis, polymorph screening, and co-crystal design. The 56 °C melting point enables straightforward recrystallization from common organic solvents for crystal growth optimization.

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